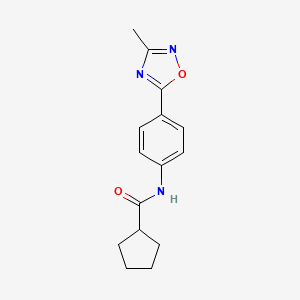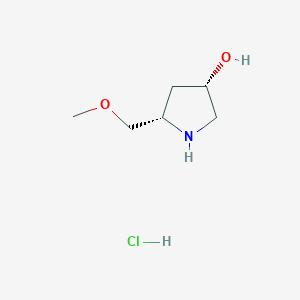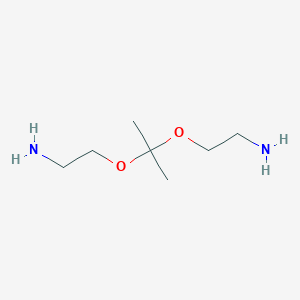
2,2-Di-(2-aminoetoxi)propano
Descripción general
Descripción
2,2-Di-(2-aminoethoxy)propane is an acid-degradable amine monomer . It can be used as a ketal-containing cross-linker . It is a pH-sensitive molecule that is used in the synthesis of polyurea and polyurethane .
Synthesis Analysis
2,2-Di-(2-aminoethoxy)propane can be used in the preparation of biocompatible polymeric materials for the development of controlled drug delivery systems . This homobifunctionalized amino ketal is primarily used in crosslinking cell lysate (linking polypeptides whose lysine side chains are nearest to each other) .Molecular Structure Analysis
The molecular formula of 2,2-Di-(2-aminoethoxy)propane is C7H18N2O2 . It has a molecular weight of 162.23 g/mol . The molecule contains a total of 28 bonds, including 10 non-H bonds, 6 rotatable bonds, 2 primary amines (aliphatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis
Primary amines in 2,2-Di-(2-aminoethoxy)propane commonly conjugate through acylation or alkylation of isothiocyanates; isocyanates; acyl azides; NHS esters; sulfonyl chlorides; aldehydes; carbonates; aryl halides; imidoesters; carbodiimides; anhydrides; and fluorophenyl esters . This diamine can also crosslink epoxies .Physical and Chemical Properties Analysis
2,2-Di-(2-aminoethoxy)propane is a liquid with a refractive index of 1.458 . It has a boiling point of 202-214/760 mmHg and a density of 1.018 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Preparación de Materiales Poliméricos Biocompatibles
“2,2-Di-(2-aminoetoxi)propano” se puede utilizar en la preparación de materiales poliméricos biocompatibles . Estos materiales tienen una amplia gama de aplicaciones en el campo médico, incluyendo la creación de implantes, prótesis y otros dispositivos diseñados para interactuar con sistemas biológicos.
Desarrollo de Sistemas de Liberación Controlada de Fármacos
Este compuesto juega un papel importante en el desarrollo de sistemas de liberación controlada de fármacos . Estos sistemas están diseñados para administrar fármacos al cuerpo a una velocidad controlada, mejorando la eficacia del fármaco y reduciendo los efectos secundarios.
Entrecruzamiento de Lisado Celular
“this compound” es un amino cetal homobifuncionalizado que se utiliza principalmente en el entrecruzamiento de lisado celular . Este proceso implica la unión de polipéptidos cuyas cadenas laterales de lisina están más cerca una de la otra. Esto tiene aplicaciones en varias áreas de la investigación biológica, incluyendo el estudio de las interacciones proteína-proteína y la estructura y función de los componentes celulares.
Síntesis de Poliurea y Poliuretano
Este compuesto es una molécula sensible al pH que se utiliza en la síntesis de poliurea y poliuretano . Estos polímeros tienen una amplia gama de aplicaciones, incluyendo la producción de espumas, elastómeros, recubrimientos y adhesivos.
Mecanismo De Acción
Target of Action
The primary target of 2,2-Di-(2-aminoethoxy)propane is cell lysate, specifically the polypeptides whose lysine side chains are nearest to each other . This compound acts as a homobifunctionalized amino ketal, which is primarily used in crosslinking cell lysate .
Mode of Action
2,2-Di-(2-aminoethoxy)propane interacts with its targets by crosslinking polypeptides in cell lysate . This interaction is facilitated through the acylation or alkylation of isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .
Biochemical Pathways
The biochemical pathways affected by 2,2-Di-(2-aminoethoxy)propane are those involved in the synthesis of polyurea and polyurethane
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 1018 g/mL . Its boiling point is between 202-214°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 2,2-Di-(2-aminoethoxy)propane’s action primarily involve the crosslinking of cell lysate . This can potentially alter the structure and function of the targeted polypeptides, affecting their role in various cellular processes.
Action Environment
The action, efficacy, and stability of 2,2-Di-(2-aminoethoxy)propane can be influenced by various environmental factors. For instance, its pH sensitivity suggests that changes in environmental pH could impact its effectiveness . Additionally, its stability and reactivity may be affected by factors such as temperature and pressure .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,2-Di-(2-aminoethoxy)propane plays a significant role in biochemical reactions. It is primarily used in crosslinking cell lysate, linking polypeptides whose lysine side chains are nearest to each other . Primary amines, like 2,2-Di-(2-aminoethoxy)propane, commonly conjugate through acylation or alkylation of isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .
Cellular Effects
It is known that this compound can be used in the preparation of biocompatible polymeric materials for the development of controlled drug delivery systems .
Molecular Mechanism
It is known to interact with various biomolecules during the process of crosslinking cell lysate .
Propiedades
IUPAC Name |
2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMYVTCIPQGGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OCCN)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127090-71-5 | |
| Record name | 2,2-Bis(2-aminoethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)

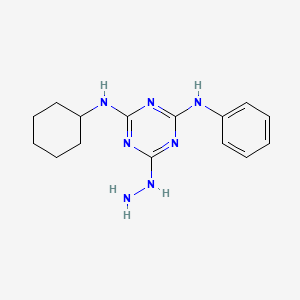
![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)
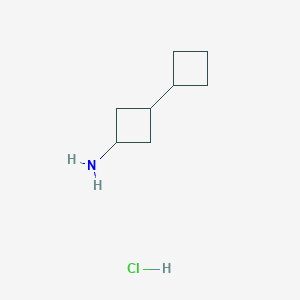
![N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2578390.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)
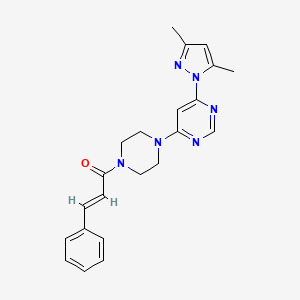
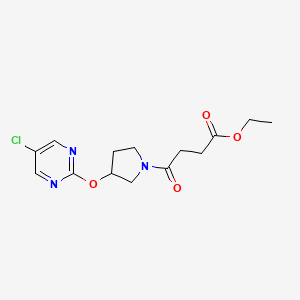
![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578395.png)
